![molecular formula C9H12Cl2N2 B12113805 1,2-Ethanediamine, N1-[(2,4-dichlorophenyl)methyl]- CAS No. 53654-71-0](/img/structure/B12113805.png)
1,2-Ethanediamine, N1-[(2,4-dichlorophenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, N1-[(2,4-dichlorophenyl)methyl]- is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of a 2,4-dichlorophenyl group attached to the nitrogen atom of the ethylenediamine backbone. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N1-[(2,4-dichlorophenyl)methyl]- typically involves the reaction of 1,2-ethanediamine with 2,4-dichlorobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediamine, N1-[(2,4-dichlorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Sodium hydroxide, potassium carbonate; reactions are carried out in polar solvents like water or alcohols at elevated temperatures.
Major Products Formed
Oxidation: Amine oxides
Reduction: Reduced amines
Substitution: Substituted ethylenediamines with different functional groups replacing the chlorine atoms
Applications De Recherche Scientifique
1,2-Ethanediamine, N1-[(2,4-dichlorophenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 1,2-Ethanediamine, N1-[(2,4-dichlorophenyl)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules. These interactions can modulate the activity of enzymes or alter the binding affinity of receptors, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Ethanediamine, N-ethyl-
- 1,2-Ethanediamine, N-methyl-
- 1,2-Ethanediamine, N,N-dimethyl-
- 1,2-Ethanediamine, N,N-diethyl-
Uniqueness
1,2-Ethanediamine, N1-[(2,4-dichlorophenyl)methyl]- is unique due to the presence of the 2,4-dichlorophenyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
53654-71-0 |
|---|---|
Formule moléculaire |
C9H12Cl2N2 |
Poids moléculaire |
219.11 g/mol |
Nom IUPAC |
N'-[(2,4-dichlorophenyl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H12Cl2N2/c10-8-2-1-7(9(11)5-8)6-13-4-3-12/h1-2,5,13H,3-4,6,12H2 |
Clé InChI |
SVWLNEWGIBUSGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)CNCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Cyclohexylamino)carbonylamino]-4-methylthiobutanoic acid](/img/structure/B12113727.png)
![[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B12113732.png)
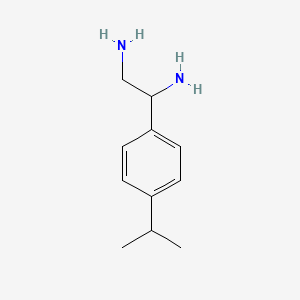
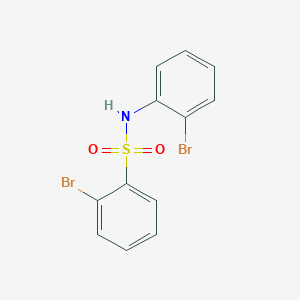
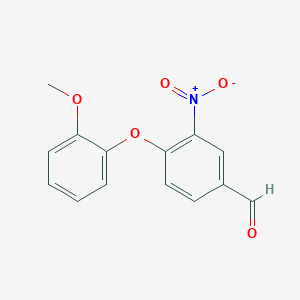

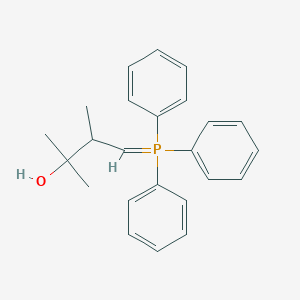

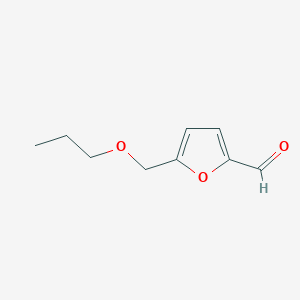
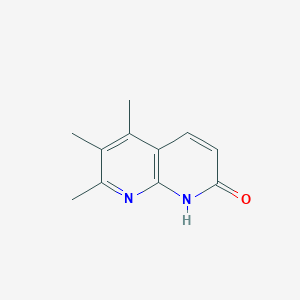
![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propyl)amine](/img/structure/B12113790.png)
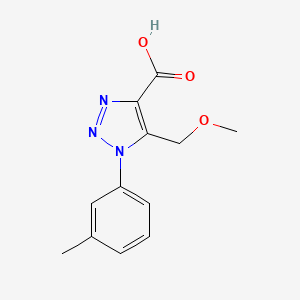

![benzyl N-[(2S,3R)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl]carbamate](/img/structure/B12113801.png)
